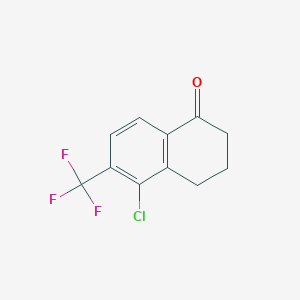

5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

Molecular Formula |

C11H8ClF3O |

|---|---|

Molecular Weight |

248.63 g/mol |

IUPAC Name |

5-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H8ClF3O/c12-10-7-2-1-3-9(16)6(7)4-5-8(10)11(13,14)15/h4-5H,1-3H2 |

InChI Key |

OXDWKKYVWUFBKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2Cl)C(F)(F)F)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to controlled chlorination and trifluoromethylation processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or hydrocarbons.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but often involve specific temperature, pressure, and solvent conditions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in various halogenated or alkylated derivatives .

Scientific Research Applications

5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, a compound with significant chemical versatility, has been studied for its various applications in scientific research. This article explores its applications across different fields, including medicinal chemistry, materials science, and synthetic methodologies.

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 248.63 g/mol. Its structure features a naphthalene core with a chloro and trifluoromethyl group, which contributes to its unique reactivity and stability.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that modifications to the compound enhance its cytotoxic effects against various cancer cell lines. The trifluoromethyl group is thought to play a crucial role in increasing lipophilicity, thereby improving cellular uptake .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for the development of new antibiotics .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies have demonstrated that it can inhibit specific enzymes involved in metabolic pathways associated with cancer progression . This property opens avenues for developing targeted therapies.

Organic Electronics

This compound has been explored for use in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function effectively as an emissive layer material, contributing to improved efficiency and color purity in OLED devices .

Polymer Chemistry

The compound's reactivity facilitates its incorporation into polymer matrices. Research indicates that it can enhance the thermal stability and mechanical properties of polymers when used as an additive or modifier .

Reaction Pathways

Various synthetic routes have been developed to produce this compound. These include multi-step synthesis involving electrophilic aromatic substitution and reduction reactions. The trifluoromethylation process is particularly noteworthy due to its efficiency and selectivity .

Case Study 1: Synthesis of Anticancer Derivatives

A study focused on synthesizing derivatives of this compound reported modifications that significantly enhanced anticancer activity. The derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range .

Case Study 2: Application in OLEDs

In another case study, researchers incorporated this compound into OLED devices. The resulting devices exhibited high luminescence efficiency and stability under operational conditions, demonstrating its potential for commercial applications in display technologies .

Mechanism of Action

The mechanism of action of 5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Assumed formula based on substituent positions.

Key Findings:

Chlorine at position 5 is common across analogs, but pairing it with -CF₃ (a stronger electron-withdrawing group than -F or -Br) may alter regioselectivity in further reactions.

Synthetic Utility :

- Halogenated analogs (e.g., 5-chloro-6-fluoro and 6-bromo-5-chloro derivatives) are frequently employed as intermediates in cross-coupling reactions or as precursors to bioactive molecules .

- The -CF₃ group in the target compound may enhance binding affinity in drug candidates due to its lipophilic and electron-deficient nature.

Biological Activity

5-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a notable compound in medicinal chemistry, primarily recognized for its unique structural characteristics and potential therapeutic applications. This compound belongs to the class of naphthalene derivatives and has garnered attention due to its significant biological activities, including anti-tumor and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.63 g/mol. The presence of both chloro and trifluoromethyl groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.63 g/mol |

| Appearance | Solid (white to pale yellow) |

| Melting Point | Not available |

| Boiling Point | Not available |

Biological Activities

Research indicates that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit a range of biological activities:

-

Anti-Tumor Activity :

- Mechanism : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anti-cancer properties.

- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer) .

-

Anti-Inflammatory Effects :

- Mechanism : The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In vitro assays showed significant inhibition of TNF-alpha production in human monocytic cells, indicating its potential as an anti-inflammatory agent .

Research Findings

Recent studies have further elucidated the biological mechanisms underlying the activity of this compound:

- Binding Affinity : Docking simulations revealed that the compound interacts with specific targets in cancer pathways, enhancing its efficacy as a therapeutic agent .

- Cell Cycle Arrest : Experimental data confirmed that treatment with this compound leads to significant cell cycle arrest in cancer cells, promoting apoptosis through upregulation of pro-apoptotic factors .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds was conducted:

| Compound | Anti-Tumor Activity | Anti-Inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | Moderate | Low |

This table highlights that while both compounds possess biological activities, this compound exhibits superior anti-tumor properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.